2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid
Übersicht
Beschreibung
Compounds with a structure similar to “2-(4-Methylpiperazin-1-yl)-2-phenylacetic acid” often belong to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, the synthesis of “2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile” involves a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue .
Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperazine ring substituted by one or more functional groups . For example, “2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid” has a piperazine ring substituted by a pyrimidinylboronic acid group .
Chemical Reactions Analysis
The chemical reactions of similar compounds often involve condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can also vary widely. For example, “4-Methyl-1-piperazine acetic acid” has a molecular weight of 158.198 Da and a chemical formula of C7H14N2O2 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profiles and Mechanisms
The compound has been explored for its diverse pharmacological profiles. In particular, studies have highlighted its utility in targeting specific receptors and influencing physiological processes. For instance, certain derivatives have shown high affinities and selectivities for D4 dopamine receptors, impacting processes like penile erection in animal models Enguehard-Gueiffier et al., 2006. Additionally, variants of the compound have been evaluated as inhibitors of enzymes like cyclooxygenase, revealing their potential as analgesic agents in chemical nociceptive models Ochi, Motoyama, & Goto, 2000.
Anticonvulsant and Neurochemical Activities
The compound and its derivatives have shown promising results in the field of neuropharmacology. Research has demonstrated their potential as anticonvulsant agents. Specific molecules have exhibited broad spectra of activity across various preclinical seizure models, displaying a favorable safety profile compared to clinically relevant antiepileptic drugs Kamiński et al., 2015. Moreover, studies have delved into the neurochemical profiles of certain derivatives, exploring their interactions with receptors and their implications on behaviors related to anxiety and psychosis Liégeois et al., 1994.
Therapeutic Potentials in Various Conditions
The compound's derivatives have been examined for their therapeutic potentials in a variety of conditions. For instance, studies have assessed their efficacy in managing symptoms of diseases like ulcerative colitis, suggesting that certain derivatives may represent new leads for treatment Jilani, Shomaf, & Alzoubi, 2013. Moreover, research has focused on the role of these compounds in improving cognitive functions and learning, providing insights into their potential as cognitive enhancers Zhang Hong-ying, 2012.
Imaging and Diagnostic Applications
In the realm of diagnostic imaging, certain derivatives of the compound have been synthesized for PET imaging of specific receptors, aiding in the understanding and potential treatment of neuroinflammatory and neurodegenerative diseases Lee et al., 2022.
Wirkmechanismus
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with candidapepsin-2 in yeast and cathepsin l2 in humans . These enzymes play crucial roles in protein degradation and processing, which can influence various cellular functions.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12(13(16)17)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZOPIFSTNJPIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347186-24-7 | |
Record name | 2-(4-methylpiperazin-1-yl)-2-phenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.